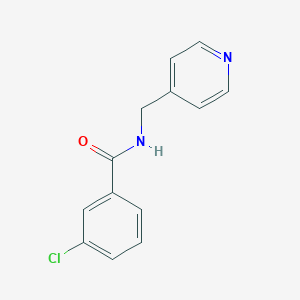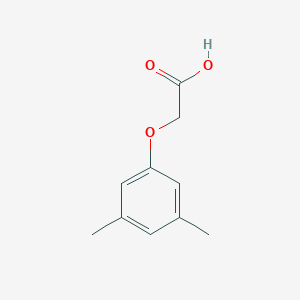
2-(3,5-二甲基苯氧基)乙酸
描述
“2-(3,5-Dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C10H12O3 . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylphenoxy)acetic acid” consists of a phenyl ring substituted with two methyl groups at positions 3 and 5, and an acetic acid group attached through an oxygen atom .
Physical And Chemical Properties Analysis
“2-(3,5-Dimethylphenoxy)acetic acid” is a solid at room temperature . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .
科学研究应用
Overview of 2,4-D Herbicide and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide in agriculture for controlling pests in both agricultural and urban settings. It has been the focus of numerous studies regarding its toxicology and environmental impact due to its extensive application and potential to reach natural environments indirectly. Research highlights the importance of understanding 2,4-D's effects on non-target species, particularly in aquatic environments, and suggests future research should focus more on its molecular biology aspects, human exposure assessments, and pesticide degradation (Zuanazzi et al., 2020).
Biotechnological Applications and Resistance Mechanisms
Studies on 2,4-D have also explored its impact on crop productivity, revealing its crucial role in agricultural advancements. However, the research has consistently shown adverse effects on non-target organisms, underlining the necessity for a deeper understanding of herbicide interaction with crop plants and the environment. This includes investigating mechanisms contributing to herbicide resistance and impacts on plant systems, which are essential for developing more effective plant protection strategies (Kumar & Singh, 2010).
Environmental Fate and Toxicity
2,4-D's environmental fate, behavior, and eco-toxicological effects have been critically evaluated, highlighting its presence in various ecosystems and potential lethal effects on non-target organisms. Research underscores the necessity for local mitigation strategies to prevent environmental entry and emphasizes the need for further investigation into 2,4-D's low-level exposure impacts, suggesting the development of new regulations and policies to minimize exposure risks (Islam et al., 2017).
Acetic Acid Bacteria in Fermentation Processes
Beyond herbicide-related studies, acetic acid bacteria (AAB) research has revealed their significant role in vinegar production and other fermented beverages, leveraging their unique metabolism for the food and beverage industry. This includes insights into their physiology, industrial applications, and the health benefits associated with fermented products consumption. AAB's potential for future exploitation is highlighted by the growing consumer demand for traditional fermented beverages and the development of new products (Lynch et al., 2019).
安全和危害
未来方向
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZZANLNKBKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202381 | |
| Record name | 3,5-Xylyloxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)acetic acid | |
CAS RN |
5406-14-4 | |
| Record name | 2-(3,5-Dimethylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Xylyloxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5406-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Xylyloxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-xylyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Xylyloxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVN5RHE3B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

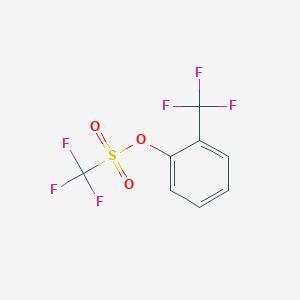
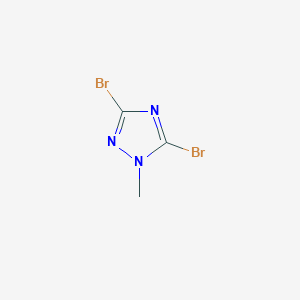
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
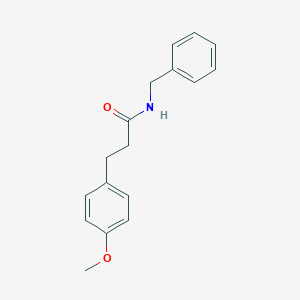
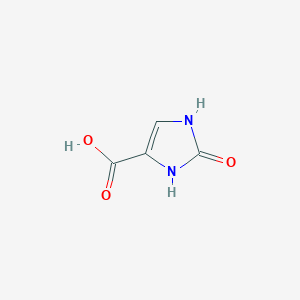
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

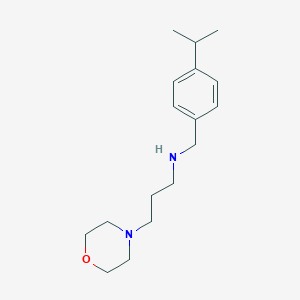
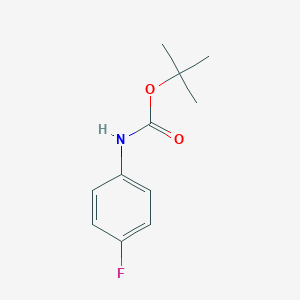
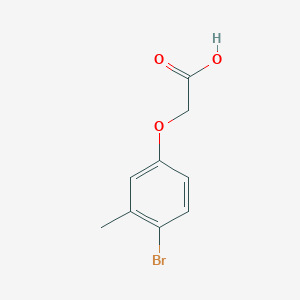
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)

